molecular formula C24H21ClN2 B10911136 1-(4-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(4-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10911136
M. Wt: 372.9 g/mol
InChI Key: ODYNBSGESVIEHI-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 4-chlorophenyl group, a 4-methyl group, and two 4-methylphenyl groups attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methylacetophenone in the presence of a base such as sodium hydroxide to form the corresponding chalcone intermediate. This intermediate is then cyclized with hydrazine hydrate to yield the desired pyrazole compound. The reaction conditions typically involve refluxing the mixture in ethanol or another suitable solvent .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-(4-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s structural features, such as the presence of electron-withdrawing and electron-donating groups, contribute to its binding affinity and specificity .

Comparison with Similar Compounds

1-(4-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents and the resulting structural and electronic properties that contribute to its diverse applications.

Properties

Molecular Formula

C24H21ClN2

Molecular Weight

372.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C24H21ClN2/c1-16-4-8-19(9-5-16)23-18(3)24(20-10-6-17(2)7-11-20)27(26-23)22-14-12-21(25)13-15-22/h4-15H,1-3H3

InChI Key

ODYNBSGESVIEHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C)C

Origin of Product

United States

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